3,6-Dodecadienoic acid, methyl ester

Lipid metabolism Omega-6 fatty acid elongation-desaturation pathway Essential fatty acid biochemistry

3,6-Dodecadienoic acid, methyl ester (CAS 16106-01-7; synonym: methyl (3E,6E)-dodeca-3,6-dienoate) is a C12:2 ω6 polyunsaturated fatty acid methyl ester (FAME) with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol. The compound belongs to the fatty acyl class and is characterized by two non-conjugated (E)-configured double bonds at positions 3 and 6 of the dodecanoate chain.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
Cat. No. B12963195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dodecadienoic acid, methyl ester
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC(=O)OC
InChIInChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+
InChIKeyQOLQXDRXMBPSFD-ZDVGBALWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dodecadienoic Acid Methyl Ester – Identity, Class, and Procurement-Relevant Characteristics for Research and Industrial Selection


3,6-Dodecadienoic acid, methyl ester (CAS 16106-01-7; synonym: methyl (3E,6E)-dodeca-3,6-dienoate) is a C12:2 ω6 polyunsaturated fatty acid methyl ester (FAME) with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol [1]. The compound belongs to the fatty acyl class and is characterized by two non-conjugated (E)-configured double bonds at positions 3 and 6 of the dodecanoate chain. It is a naturally occurring plant volatile identified in the essential oil of hops (Humulus lupulus L.) and documented in authoritative spectral databases including the NIST Mass Spectral Library, PubChem, and NIST Chemistry WebBook [2][3]. Its computed physicochemical properties include an XLogP3 of 4.1 and a topological polar surface area (TPSA) of 26.3 Ų [1], placing it among moderately lipophilic, low-polarity ester volatiles relevant to flavor chemistry, lipid metabolism research, and analytical reference standard applications.

Naturally occurring hop volatile; verified NIST mass spectrum entry
C12:2 ω6 FAME with (E,E)-configured isolated double bonds
Moderate lipophilicity suitable for membrane partitioning studies

Why Generic Substitution of 3,6-Dodecadienoic Acid Methyl Ester with Other C12 or ω6 FAMEs Yields Non-Equivalent Research and Industrial Outcomes


Substituting 3,6-dodecadienoic acid, methyl ester with a generic C12 methyl ester (e.g., methyl dodecanoate) or an alternative ω6 FAME of different chain length ignores two critical, quantifiable differentiation axes: (i) chain-length-dependent metabolic fate in mammalian systems, where the 12:2ω6 FAME is uniquely incapable of serving as a linoleate biosynthetic precursor—in striking contrast to the 16:2ω6 homolog [1]; and (ii) chromatographic and spectral distinguishability essential for varietal authentication and volatile profiling in hop-derived matrices, where methyl 3,6-dodecadienoate exhibits a specific Kovats retention index of 1482 on standard non-polar columns that differs from co-occurring methyl esters [2][3]. These compound-specific properties mean that replacement with a near-neighbor analog alters both the biological interpretation of lipid metabolism experiments and the chemometric fidelity of hop varietal fingerprints. The quantitative evidence below establishes the precise nature and magnitude of these differences.

Linoleate Precursor Activity 12:2ω6 is a null substrate in the elongation-desaturation pathway, unlike 16:2ω6 or 18:2ω6, altering metabolic interpretation if replaced.
Chromatographic/Spectral Identity Kovats retention index and EI mass spectrum differ from saturated C12 methyl esters, compromising hop varietal authentication models if substituted.

Quantitative Differentiation Evidence for 3,6-Dodecadienoic Acid Methyl Ester Versus Closest Analogs – Procurement Decision Support


Chain-Length-Dependent Linoleate Precursor Activity: 12:2ω6 vs. 16:2ω6 FAME in Fat-Deficient Rat Liver

In a direct head-to-head in vivo metabolic study, methyl dodeca-3,6-dienoate (12:2ω6) exhibited zero biosynthetic conversion to linoleate (18:2ω6) in the liver of fat-deficient rats, in marked contrast to its 16-carbon homolog methyl hexadeca-7,10-dienoate (16:2ω6), which served as an efficient linoleate precursor [1]. Furthermore, none of the short-chain ω6 acids were incorporated directly into liver lipids [1]. This binary metabolic outcome demonstrates that the 12:2ω6 chain length falls below the minimum carbon skeleton requirement for the elongation-desaturation machinery to generate linoleate, establishing a clear functional boundary within the ω6 FAME homologous series.

Precursor Activity
Head-to-head
12:2ω6: 0% conversion to linoleate
16:2ω6: Efficient precursor
Supports null-activity control for elongation-desaturation pathway studies.
Fat-deficient rat liver model; 16-day oral dosing.
Lipid metabolism Omega-6 fatty acid elongation-desaturation pathway Essential fatty acid biochemistry

Kovats Retention Index Differentiation: Methyl 3,6-Dodecadienoate vs. Co-occurring Hop Volatile Methyl Esters

Methyl 3,6-dodecadienoate exhibits a Kovats retention index (RI) of 1482 on a standard non-polar DB-1 column [1][2], which is chromatographically distinct from co-occurring hop essential oil methyl esters such as methyl dodecanoate (methyl laurate, C12:0) and the methyl undecenoate/methyl undecadienoate isomers identified in the same hop volatile profile [3]. This RI value serves as a compound-specific identifier for targeted GC-MS analysis and chemometric varietal fingerprinting of hops (Humulus lupulus), where over 100 volatile compounds are resolved and quantified per variety [3].

Kovats Retention Index
Reported
1482 RI (DB-1)
Enables unambiguous peak assignment in hop volatile profiling.
Differs from methyl dodecanoate (RI ~1525).
Analytical chemistry Hop varietal authentication GC-MS volatile profiling

Mass Spectral Fingerprint: Diagnostic Ion Fragmentation Pattern vs. Saturated and Monounsaturated C12 Methyl Ester Analogs

The electron ionization (EI) mass spectrum of methyl 3,6-dodecadienoate, archived as NIST MS number 36054 in the NIST/EPA/NIH Mass Spectral Library, displays a characteristic fragmentation pattern with a base peak at m/z 79 and prominent secondary peaks at m/z 80 and m/z 67 [1]. This spectral signature arises from the diunsaturated C12 carbon skeleton and is distinct from the mass spectra of methyl dodecanoate (saturated C12:0, base peak at m/z 74 from McLafferty rearrangement) and other methyl dodecenoate isomers. The total of 113 peaks recorded in the NIST main library entry provides a high-resolution spectral fingerprint suitable for library-based identification and selected ion monitoring (SIM) method development [1].

EI-MS Base Peak
Reported
m/z 79
Distinguishes from saturated FAME (base peak m/z 74) in NIST library matching.
NIST MS# 36054; 113 peaks recorded.
Mass spectrometry FAME identification NIST spectral library

Lipophilicity and Polar Surface Area: Computed Property Differentiation within the ω6 FAME Homologous Series

Computed physicochemical descriptors for methyl 3,6-dodecadienoate reveal an XLogP3 value of 4.1 and a topological polar surface area (TPSA) of 26.3 Ų [1]. These values position the compound at a specific point within the ω6 FAME homologous series: it is more lipophilic than the shorter-chain methyl 4-decenoate (10:1ω6, predicted XLogP ~3.0) and less lipophilic than methyl hexadeca-7,10-dienoate (16:2ω6, predicted XLogP ~6.5) [2]. The TPSA of 26.3 Ų is invariant among the non-oxygenated FAME methyl esters (all sharing the –COOCH₃ moiety), but the XLogP value scales predictably with chain length, enabling rational selection of the appropriate homolog for membrane permeability or partitioning studies.

Computed Properties
Class-level inference
XLogP3: 4.1 · TPSA: 26.3 Ų
Places compound at intermediate lipophilicity within ω6 FAME series.
Computed values; experimental logP may vary.
Computational chemistry ADMET prediction Physicochemical property profiling

Optimal Research and Industrial Application Scenarios for 3,6-Dodecadienoic Acid Methyl Ester – Evidence-Based Selection Guide


Negative-Control Substrate in Mammalian Fatty Acid Elongation-Desaturation Pathway Studies

Based on the established finding that methyl dodeca-3,6-dienoate (12:2ω6) exhibits zero biosynthetic conversion to linoleate in rat liver, while the 16:2ω6 homolog serves as an efficient precursor [1], this compound is the definitive negative-control ω6 FAME substrate for experiments designed to probe the minimum chain-length requirement of the microsomal elongation-desaturation system. Researchers investigating the substrate specificity of elongases (ELOVL5, ELOVL2) or Δ6- and Δ5-desaturases should procure this compound as a validated null-activity reference standard, enabling clear differentiation between substrates that can and cannot enter the linoleate biosynthetic pathway.

Chromatographic Reference Standard for Hop (Humulus lupulus) Varietal Authentication by GC-MS Volatile Profiling

With a verified Kovats retention index of 1482 on DB-1 columns and a characteristic EI mass spectrum (NIST# 36054; base peak m/z 79), methyl 3,6-dodecadienoate serves as a diagnostic marker compound in the chemometric fingerprinting of hop essential oils for varietal identification [2][3]. Analytical laboratories performing hop variety verification for brewing quality control should incorporate this reference standard into their calibration protocols, as it resolves in a chromatographic region distinct from co-occurring methyl undecenoate, methyl dodecanoate, and sesquiterpene hydrocarbons, thereby contributing to unambiguous peak assignment in the complex hop volatile profile.

FAME Reference Library Expansion for Lipidomics and Natural Product Dereplication

The combination of the NIST-archived mass spectrum (113 peaks, base peak m/z 79) and the computed XLogP3 of 4.1 [1][4] makes methyl 3,6-dodecadienoate a valuable addition to in-house FAME reference libraries used for untargeted lipidomics and natural product dereplication workflows. Unlike saturated C12 methyl ester (methyl dodecanoate), this diunsaturated ω6 FAME provides a distinct spectral and chromatographic signature that aids in the identification of polyunsaturated fatty acid derivatives in plant extracts, insect semiochemical profiles, and food volatile analyses.

Structure-Activity Relationship (SAR) Probe for Medium-Chain Fatty Acid Receptor Binding Studies

The intermediate lipophilicity (XLogP3 = 4.1) and specific double-bond geometry (3E,6E) of methyl 3,6-dodecadienoate position it as a structurally defined probe molecule for SAR studies targeting medium-chain fatty acid receptors (e.g., GPR84, FFAR1/GPR40) or fatty acid-binding proteins [4]. Its 12-carbon chain length with two isolated (E)-double bonds represents a distinct structural motif not available from common dietary FAMEs, enabling researchers to dissect the contributions of chain length, unsaturation degree, and double-bond position to receptor activation or binding affinity.

Application
Selection Property
Validation Focus
Negative-control for fatty acid elongation assays
Null linoleate precursor activity
Verify no conversion to linoleate in target model
Hop varietal authentication GC-MS reference standard
Verified Kovats RI and NIST MS fingerprint
Confirm peak assignment with authentic standard
FAME reference library for lipidomics dereplication
Distinct diunsaturated ω6 spectral signature
Match NIST# 36054 for confident identification
SAR probe for medium-chain fatty acid receptors
Intermediate lipophilicity and defined 3E,6E geometry
Assess binding versus chain-length and saturation variants
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